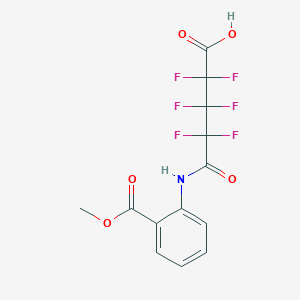

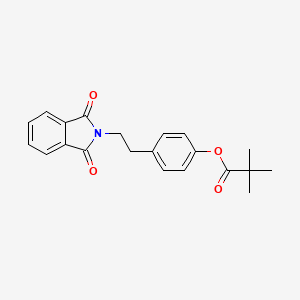

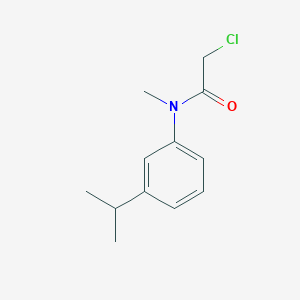

2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,3,3,4,4-Hexafluoro-4-(N-(2-(methoxycarbonyl)phenyl)carbamoyl)butanoic acid is a fluorinated compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HFB, and it is a member of the perfluorinated carboxylic acids family.

Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Liquid Crystals

- Ferroelectric Liquid Crystals : A study synthesized a novel ferroelectric liquid crystal (FLC) using an optically active compound related to the chemical structure of interest. Although the FLC did not achieve a large spontaneous polarization as expected, it demonstrated a short response time, suggesting its potential utility in display technologies and optical applications (Aoki & Nohira, 1997).

Fluorinated Amino Acids for NMR

- Sensitivity in 19F NMR : Another study focused on synthesizing perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids. These fluorinated amino acids were used in peptides to demonstrate distinct conformational preferences, which were sensitively detected by 19F NMR. This suggests applications in probes and medicinal chemistry for enhanced molecular structure analysis (Tressler & Zondlo, 2014).

Fluorescence Derivatization for Chromatography

- Highly Sensitive Fluorescence Derivatization : A highly sensitive fluorescence derivatization reagent was identified for primary, secondary, and tertiary alcohols in high-performance liquid chromatography. This application is crucial for the sensitive detection and analysis of complex samples in biochemical and pharmaceutical research (Yamaguchi et al., 1987).

Fluorinated Derivatives as Research Tools

- Protecting and Activating Reagents : Hexafluoroacetone has been utilized as a protecting and activating reagent in the synthesis of new types of fluorine-substituted α-amino, α-hydroxy, and α-mercapto acids. These compounds are of interest for peptide modification and the elucidation of secondary structures, indicating their significance in biochemical and medicinal chemistry research (Osipov et al., 2004).

Fluorinated Compounds in Organic Synthesis

- Decarboxylative Fluorination : A novel method for synthesizing monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids has been developed, using photosensitizers and N-fluorobenzenesulfonimide. This technique broadens the scope of fluorinated compound synthesis, impacting the development of agrochemicals and pharmaceuticals (Leung & Sammis, 2015).

Eigenschaften

IUPAC Name |

2,2,3,3,4,4-hexafluoro-5-(2-methoxycarbonylanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F6NO5/c1-25-8(21)6-4-2-3-5-7(6)20-9(22)11(14,15)13(18,19)12(16,17)10(23)24/h2-5H,1H3,(H,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOJAVFXPYXQQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F6NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2646143.png)

![8-Hydroxy-5-azaspiro[3.5]nonan-6-one](/img/structure/B2646149.png)

![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)

![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)

![Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate](/img/structure/B2646159.png)

![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)